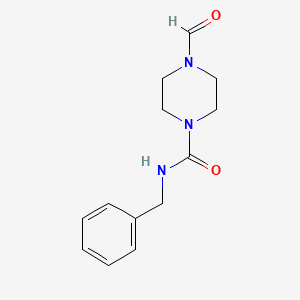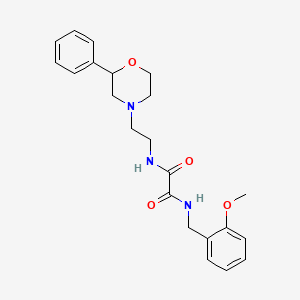![molecular formula C16H19ClN2OS B2429648 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide CAS No. 946327-72-6](/img/structure/B2429648.png)
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide” is also known as Azoramide . It is a modulator of the unfolded protein response with antidiabetic activity . It improves endoplasmic reticulum (ER) protein-folding ability and stimulates the expression of ER chaperones that protect cells against ER stress .
Molecular Structure Analysis
The molecular formula of Azoramide is C15H17ClN2OS, and its molecular weight is 308.83 . The SMILES string representation of its structure is ClC1=CC=C(C2=NC(CCNC(CCC)=O)=CS2)C=C1 .Physical And Chemical Properties Analysis
Azoramide is a white to beige powder . It is soluble in DMSO up to at least 30 mg/mL . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Treatment and Prevention of Autoimmune Diseases
This compound is used in pharmaceutical formulations for the treatment and prevention of autoimmune diseases . Autoimmune diseases are conditions where the immune system mistakenly attacks the body’s own cells. The compound’s specific mechanism of action in this context is not detailed, but its use indicates a potential immunomodulatory effect.
Skin Immunology and Skin Autoimmune Diseases
The compound is also used in the treatment of diseases involving skin immunology and skin autoimmune diseases . This suggests that it may have a role in modulating immune responses in the skin, which could be beneficial for conditions like psoriasis or lupus.
Pigmentation Disorders
Another application of this compound is in the treatment of pigmentation disorders . These disorders, which include conditions like vitiligo and melasma, involve abnormal pigmentation of the skin. The compound may help regulate melanin production or distribution.
Antioxidant Activity
Thiazole derivatives, which include this compound, have been found to exhibit antioxidant activity . Antioxidants help protect cells from damage caused by free radicals, potentially preventing a variety of health conditions.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential uses in managing pain and inflammation in various conditions.
Antimicrobial and Antifungal Activity
These compounds have demonstrated antimicrobial and antifungal activities , indicating potential use in treating infections caused by bacteria and fungi.
Antiviral Activity
Thiazole derivatives have shown antiviral activity , suggesting potential use in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential use in cancer treatment, possibly by inhibiting the growth of cancer cells or inducing their death.
Mécanisme D'action
Target of Action
The primary target of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide, also known as Azoramide, is the Unfolded Protein Response (UPR) pathway . The UPR pathway plays a crucial role in maintaining the balance between protein synthesis and endoplasmic reticulum (ER) protein-folding .
Mode of Action
Azoramide interacts with the UPR pathway by enhancing the protein-folding ability of the ER . It activates reporter genes whose expression is driven by the cellular UPR response element and the ER stress response element . This interaction results in the stimulation of the expression of multiple chaperone proteins, enhancing the ER chaperone capacity . Additionally, it induces the phosphorylation of the eukaryotic translation initiation factor 2α subunit (eIF2α), reducing protein synthesis .
Biochemical Pathways
The compound affects the UPR pathway, which is responsible for maintaining the balance between protein synthesis and ER protein-folding . By enhancing the protein-folding ability of the ER, Azoramide helps to alleviate ER stress, a condition that can lead to various diseases if left unchecked .
Pharmacokinetics
Azoramide is soluble in DMSO and ethanol, up to at least 25 mg/ml . This solubility suggests that the compound could have good bioavailability.
Result of Action
The action of Azoramide results in the enhancement of the ER’s protein-folding ability, leading to a reduction in ER stress . This can have a protective effect on cells, preventing cell death and toxicity . In metabolic ER stress conditions, Azoramide has been shown to protect β-cell functionality and survival .
Action Environment
The efficacy and stability of Azoramide can be influenced by environmental factors such as temperature and pH. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20°C for up to 3 months
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-3-4-15(20)18-10-9-14-11(2)19-16(21-14)12-5-7-13(17)8-6-12/h5-8H,3-4,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBXPVKRWMNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2429565.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-benzylideneacetohydrazide](/img/structure/B2429566.png)
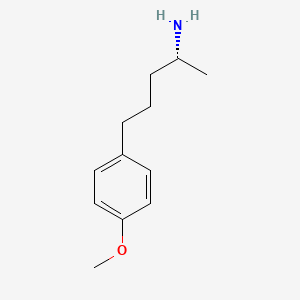
![2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2429568.png)
![2-[(5-Methyl-2-phenylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429570.png)
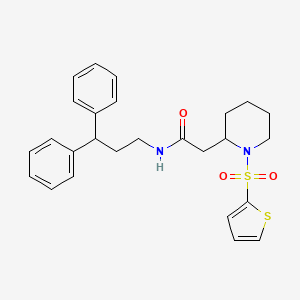
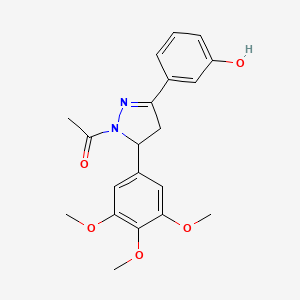



![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429579.png)
![3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429581.png)
